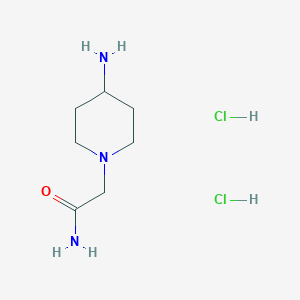

2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride

Description

BenchChem offers high-quality 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c8-6-1-3-10(4-2-6)5-7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPZILSPZDCEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-56-4 | |

| Record name | 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of 2-(4-Aminopiperidin-1-yl)acetamide Dihydrochloride: A Technical Whitepaper on Synthesis, Pharmacophore Utility, and Drug Discovery Applications

As the landscape of medicinal chemistry shifts toward highly functionalized, sp3-rich scaffolds, the demand for versatile chemical building blocks has exponentially increased. 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (CAS: 882562-51-8) represents a privileged bifunctional intermediate. By combining a rigid piperidine core, a primary amine for diverse functionalization, and an acetamide moiety for hydrogen bonding, this compound serves as a critical linchpin in the development of novel therapeutics.

This technical guide provides an in-depth analysis of its structural utility, mechanistic role in drug discovery, and a self-validating synthetic protocol designed for high-yield, scalable production.

Chemical Profile & Quantitative Data

Understanding the physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The dihydrochloride salt form ensures long-term stability, prevents atmospheric oxidation of the primary amine, and provides excellent aqueous solubility.

| Property | Value |

| Chemical Name | 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride |

| CAS Registry Number | 882562-51-8[1] |

| Molecular Formula | C7H15N3O · 2HCl |

| Molecular Weight | 230.13 g/mol (Salt); 157.21 g/mol (Free Base) |

| Physical Form | White to off-white crystalline powder |

| Solubility | Highly soluble in H2O and DMSO; insoluble in non-polar organics |

| Purity Standard | ≥ 98% (HPLC/LC-MS) |

Mechanistic Role in Drug Discovery

The 4-aminopiperidine scaffold is a cornerstone in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles of lead compounds[2]. The addition of the acetamide group at the N1 position further enhances its utility by introducing a highly stable, polar vector that can interact with target proteins via hydrogen bonding.

Pharmacophore Mapping & Target Engagement

-

The Piperidine Core: Introduces conformational rigidity and an sp3-hybridized carbon framework, which is crucial for escaping the "flatland" of traditional aromatic drug candidates. This improves solubility and reduces off-target toxicity.

-

The 4-Amino Group: Acts as the primary vector for diversification. It can undergo reductive amination, amidation, or urea formation to attach the core to various pharmacophores.

-

The Acetamide Moiety: Functions as a metabolic stable linker and a dual hydrogen-bond donor/acceptor.

Recent literature highlights the profound impact of the 4-aminopiperidine chemotype. For instance, researchers at the NIH have successfully optimized 4-aminopiperidine scaffolds to inhibit the assembly stages of the Hepatitis C Virus (HCV) life cycle[3]. Similarly, the scaffold has been heavily explored in the synthesis of novel antifungal agents targeting ergosterol biosynthesis, demonstrating broad-spectrum efficacy against clinically relevant fungal isolates[4].

Fig 1: Pharmacophore mapping and functional utility of the 2-(4-aminopiperidin-1-yl)acetamide core.

Synthetic Pathways & Experimental Protocols

To synthesize 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride with high fidelity, an orthogonal protection strategy is required. The primary amine at the 4-position must be protected (typically with a Boc group) to prevent competitive N-alkylation or dimerization during the attachment of the acetamide group.

Causality in Reagent Selection

-

Potassium Carbonate (K₂CO₃): Chosen as the base for the alkylation step. It is strong enough to scavenge the HCl byproduct (driving the SN2 reaction forward) but mild enough to prevent the base-catalyzed hydrolysis of the sensitive acetamide group.

-

Acetonitrile (MeCN): A polar aprotic solvent that accelerates the nucleophilic aliphatic substitution without participating in hydrogen bonding that could shield the nucleophile.

-

HCl in 1,4-Dioxane: Utilized for Boc deprotection. Dioxane stabilizes the transition state, but more importantly, it creates a self-validating physical system (explained below).

Fig 2: Step-by-step synthetic workflow for 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution (Alkylation)

-

Preparation: Charge a dry, round-bottom flask with 4-N-Boc-aminopiperidine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in high-purity acetonitrile (0.2 M concentration).

-

Addition: Add 2-chloroacetamide (1.1 eq) portion-wise at room temperature under an inert nitrogen atmosphere.

-

Heating: Elevate the temperature to 80°C and reflux for 12 hours.

-

Workup: Cool to room temperature, filter the inorganic salts (KCl, unreacted K₂CO₃) through a Celite pad, and concentrate the filtrate in vacuo. Purify via flash chromatography (DCM:MeOH) to yield N-Boc-2-(4-aminopiperidin-1-yl)acetamide.

Step 2: Deprotection and Self-Validating Salt Formation

-

Dissolution: Dissolve the purified intermediate in a minimal volume of anhydrous 1,4-dioxane.

-

Acidification: Slowly add a 4M solution of HCl in 1,4-dioxane (5.0 eq) at 0°C, then allow the mixture to warm to room temperature.

-

Self-Validation: This is a self-validating protocol. The Boc-protected intermediate is highly soluble in dioxane. As the Boc group is cleaved and the dihydrochloride salt forms, the product becomes completely insoluble. The rapid formation of a dense, white precipitate serves as an immediate, visual confirmation of successful deprotection. This phase change also drives the reaction to absolute completion via Le Chatelier's principle.

-

Isolation: Stir for 4 hours, filter the white precipitate, wash with cold diethyl ether to remove residual dioxane and tert-butyl alcohol byproducts, and dry under high vacuum to yield the final dihydrochloride salt.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

-

¹H NMR (D₂O): The disappearance of the intense singlet at ~1.4 ppm (Boc group) confirms complete deprotection. The piperidine ring protons will shift downfield due to the protonation of both the primary amine and the piperidine nitrogen.

-

LC-MS (ESI+): The mass spectrum must show the free base mass at m/z 158.1 [M+H]⁺. The absence of m/z 258.2 [M+H]⁺ confirms no residual starting material.

-

Elemental Analysis (CHNOCl): Confirms the exact stoichiometry of the two HCl molecules, ensuring the calculation of accurate molar equivalents for downstream biological assays.

Future Perspectives in Medicinal Chemistry

The structural elegance of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride positions it perfectly for the next generation of drug modalities. In the rapidly expanding field of Targeted Protein Degradation (PROTACs), this molecule serves as an ideal linker-ligand component. The acetamide moiety can act as a rigidified, polar linker segment to enhance aqueous solubility, while the primary amine can be covalently attached to E3 ligase recruiters (such as thalidomide derivatives or VHL ligands). Its continued integration into diverse chemical libraries will undoubtedly yield novel therapeutic agents across oncology, virology, and neuropharmacology.

References

-

IndiaMART. "2-(4-Aminopiperidin-1-Yl)Acetamide Dihydrochloride,882562-51-8." IndiaMART InterMESH Ltd., Retrieved March 5, 2026.[Link]

-

National Institutes of Health (NIH) / PubMed. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry, 2021.[Link]

-

MDPI. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." Journal of Fungi, 2021.[Link]

Sources

Technical Profile: Resmetirom (CAS 1185293-56-4)

Selective Thyroid Hormone Receptor Beta (THR-β) Agonist[1][2]

Executive Summary & Identification

Resmetirom (developmental code MGL-3196 ) is a liver-directed, orally active, small-molecule agonist highly selective for the thyroid hormone receptor beta (THR-β).[1][2][3] Unlike systemic thyroid hormones that activate both THR-α (cardiac/bone) and THR-β (liver/metabolic), Resmetirom is engineered to specifically target hepatic lipid metabolism while sparing cardiac tissue.[2] This selectivity renders it a critical asset in the therapeutic landscape for Non-Alcoholic Steatohepatitis (NASH/MASH) and dyslipidemia.

| Parameter | Data |

| CAS Number | 1185293-56-4 |

| Common Name | Resmetirom; MGL-3196 |

| IUPAC Name | 2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |

| Molecular Formula | C₁₇H₁₂Cl₂N₆O₄ |

| Molecular Weight | 435.22 g/mol |

| SMILES | CC(C)C1=CC(=NNC1=O)Oc2c(Cl)cc(cc2Cl)n3c(=O)[nH]c(=O)c(C#N)n3 |

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and assay development.

Table 1: Physical Properties

| Property | Value | Context/Notes |

| Appearance | White to off-white solid | Crystalline powder (Form A is common) |

| Melting Point | ~349 °C (Decomp.)[4] | High thermal stability; distinct endotherm |

| Density | 1.65 ± 0.1 g/cm³ | Predicted |

| pKa | 3.96 ± 0.40 | Acidic character due to triazinedione moiety |

| LogP | ~2.3 | Moderate lipophilicity |

| Solubility (Water) | < 0.1 mg/mL (pH < 6) | pH-dependent; solubility increases at pH > 7 |

| Solubility (DMSO) | ≥ 31 mg/mL | Preferred solvent for stock solutions |

| Solubility (Ethanol) | Low/Sparingly Soluble | Not recommended for high-conc. stocks |

Spectral Characteristics (Diagnostic)

-

¹H NMR (400 MHz, DMSO-d₆): Distinctive isopropyl doublet (~1.1 ppm) and septet (~3.0 ppm); aromatic singlets for the dichlorophenyl ring (~7.5-8.0 ppm); broad exchangeable protons for NH groups.

-

MS (ESI): m/z 435.0 [M+H]⁺ (Positive mode); characteristic isotopic pattern due to two Chlorine atoms.

Synthetic Methodology

The synthesis of Resmetirom requires the convergent coupling of a functionalized pyridazinone with a dichlorophenyl triazinedione scaffold. The following protocol outlines the critical coupling stage, derived from the foundational medicinal chemistry route.

Core Synthesis Workflow

The synthesis is modular, designed to maximize regioselectivity and yield.

Figure 1: Convergent synthesis strategy for Resmetirom involving the coupling of phenyl and pyridazinone fragments.

Detailed Protocol: Final Coupling Step

Objective: Covalent attachment of the pyridazinone headgroup to the phenyl tail via nucleophilic aromatic substitution.

Reagents:

-

Intermediate A: 2-(3,5-dichloro-4-hydroxyphenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile (1.0 eq)

-

Intermediate B: 6-chloro-4-isopropylpyridazin-3(2H)-one (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: Dimethylacetamide (DMAc) or DMF (Anhydrous)

Procedure:

-

Preparation: Charge a reaction vessel with Intermediate A and Anhydrous DMAc under a nitrogen atmosphere.

-

Activation: Add K₂CO₃ in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add Intermediate B (chloropyridazinone derivative) to the reaction mixture.

-

Reaction: Heat the mixture to 120–140°C and monitor via HPLC. The reaction typically requires 4–6 hours to reach completion.

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold 1N HCl to precipitate the product.

-

Isolation: Filter the solid precipitate, wash extensively with water to remove salts and residual solvent.

-

Purification: Recrystallize from Ethanol/Water or Acetonitrile to obtain high-purity Resmetirom (Target >98% purity).

Mechanistic Profiling (MOA)

Resmetirom is a "thyromimetic" designed to bypass the deleterious effects of systemic thyroid activation.

-

Selectivity: ~28-fold selectivity for THR-β over THR-α.[3]

-

Site of Action: Hepatocytes (Liver).

Mechanism: In NASH/MASH, hepatic fat accumulation (steatosis) leads to lipotoxicity. Resmetirom binds THR-β in the liver, recruiting co-activators that drive the transcription of genes involved in mitochondrial fatty acid oxidation (β-oxidation) and cholesterol clearance. Crucially, it avoids THR-α activation in the heart, preventing tachycardia and bone density loss associated with non-selective T3 administration.[2]

Figure 2: Signal transduction pathway of Resmetirom demonstrating hepatic selectivity and metabolic regulation.

Handling, Stability & Storage

Stability Profile

-

Thermal: Stable in solid state up to >300°C.

-

Hydrolytic: The nitrile and amide functionalities are susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.

-

Photostability: Generally stable, but storage in amber vials is recommended to prevent potential lattice degradation over long periods.

Laboratory Handling Protocol

-

Storage: Store solid powder at -20°C for long-term stability. Desiccate to prevent moisture absorption.

-

Solution Prep: Dissolve in DMSO for stock solutions (up to 30 mM). Aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

-

Safety: Wear standard PPE (gloves, lab coat, goggles). While Resmetirom is a targeted therapeutic, treat as a potent bioactive agent capable of altering metabolic baselines.[4][6]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 15981237, Resmetirom. [Link]

-

Synthesis & Discovery: Kelly, M. J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia." Journal of Medicinal Chemistry, 2014, 57(10), 3912–3923. [Link]

-

Mechanism of Action: Harrison, S. A., et al. "A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis." New England Journal of Medicine, 2024. [Link]

-

Regulatory Data: FDA Label for REZDIFFRA (resmetirom). [Link]

Sources

- 1. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]

- 3. chembk.com [chembk.com]

- 4. CAS # 920509-32-6, Resmetirom, 2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile - chemBlink [chemblink.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Resmetirom? [synapse.patsnap.com]

2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride molecular weight

Topic: 2-(4-Aminopiperidin-1-yl)acetamide Dihydrochloride: Physicochemical Profile & Synthetic Utility Content Type: Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the architecture of modern drug discovery, 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride serves as a critical hydrophilic building block. It is widely utilized in the design of Proteolysis Targeting Chimeras (PROTACs), fragment-based drug discovery (FBDD), and as a solubility-enhancing moiety in kinase inhibitors.

While its molecular weight of 230.13 g/mol is a fundamental parameter for stoichiometric calculations, the compound's value lies in its bifunctional nature: a primary amine for diversification and a polar acetamide tail that modulates logD and metabolic stability. This guide provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthetic protocol, and the analytical frameworks required to ensure salt-form integrity.

Physicochemical Specifications

Accurate stoichiometry is the bedrock of reproducible synthesis. The distinction between the free base and the dihydrochloride salt is non-trivial, particularly in automated library synthesis where gravimetric errors propagate.

Molecular Weight & Identity[1]

| Parameter | Specification | Notes |

| Compound Name | 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | |

| CAS (Free Base) | 882562-51-8 / 923225-99-4 | Salt forms are often custom-indexed. |

| Molecular Formula | C | Stoichiometry: 1:2 (Base:Acid) |

| Molecular Weight | 230.13 g/mol | Used for all molarity calculations. |

| Free Base MW | 157.21 g/mol | C |

| Exact Mass | 229.0514 Da | Monoisotopic (for HRMS validation) |

| Appearance | White to off-white hygroscopic solid | Requires desiccated storage (-20°C). |

| Solubility | >50 mg/mL in H | High polarity due to ionic salt character. |

Stoichiometric Precision

When transitioning from the free base to the dihydrochloride salt in synthesis, a mass correction factor of 1.46 (230.13 / 157.21) must be applied. Failure to account for the dual counterions results in a significant excess of reagents in subsequent coupling steps.

Synthetic Framework

The synthesis of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride is a two-stage process designed to prevent poly-alkylation and ensure complete protonation of the basic nitrogen centers.

Reaction Pathway

Experimental Protocol

Step 1: N-Alkylation

-

Charge: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in Acetonitrile (10 vol).

-

Base: Add Potassium Carbonate (K

CO -

Alkylation: Add 2-Chloroacetamide (1.1 eq) portion-wise.

-

Reflux: Heat to 60°C for 12 hours. Monitor by LC-MS for consumption of starting material.

-

Workup: Filter inorganic salts. Concentrate filtrate. Recrystallize from EtOAc/Hexanes to obtain the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

-

Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 vol).

-

Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

-

Precipitation: Allow to warm to RT. The dihydrochloride salt will precipitate as a white solid.

-

Isolation: Filter under N

atmosphere (hygroscopic!). Wash with Et -

Drying: Vacuum dry at 40°C over P

O

Analytical Validation (QC)

Trustworthiness in data generation requires verifying that the material is indeed the dihydrochloride (2HCl) and not the monohydrochloride or free base.

Quality Control Decision Tree

Validation Methods

-

Chloride Content Titration:

-

Theory: The theoretical chloride content for C

H -

Method: Dissolve 50 mg in water. Titrate with 0.1 N AgNO

using a potentiometric endpoint. -

Acceptance Criteria: 29.5% – 32.0% Cl. Values lower than 29% indicate incomplete salt formation (mono-HCl) or excess solvent.

-

-

1H-NMR (D

O):-

The

-protons relative to the piperidine nitrogen will shift downfield (~3.5–3.8 ppm) compared to the free base due to the positive charge on the ammonium center. -

Note: The amide protons will exchange with D

O and will not be visible.

-

Strategic Applications

1. PROTAC Linker Design: The piperidine-acetamide motif is a "privileged scaffold" for E3 ligase recruitment. The 4-amino group serves as the attachment point for the E3 ligand (e.g., Thalidomide or VHL ligands), while the acetamide extends into the solvent channel, improving the water solubility of the final PROTAC molecule [1].

2. Fragment-Based Drug Discovery (FBDD): With a Molecular Weight of 157 (free base) and low lipophilicity, this fragment is an ideal "solubility tag." It is often appended to hydrophobic kinase inhibitors to shift the LogD into the optimal range (1–3) without disrupting the ATP-binding pose [2].

3. Ion Channel Modulators: Analogues of this structure have been explored as sodium channel blockers, where the charged piperidine mimics the arginine residues of endogenous ligands [3].

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

-

Matrix Scientific. (2024). Product Specification: 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride.[1][2][3]Link

-

PubChem. (2024). Compound Summary: 2-(4-Aminopiperidin-1-yl)acetamide.[1][2][3] National Library of Medicine. Link

Sources

Beyond the CAS: A Technical Guide to 4-Amino-1-Piperidineacetamide Dihydrochloride

Executive Summary

4-amino-1-piperidineacetamide dihydrochloride is a specialized bifunctional piperidine scaffold used primarily in the synthesis of peptidomimetics, most notably platelet glycoprotein IIb/IIIa antagonists like Lamifiban .

For the drug development professional, this molecule represents a critical "linker-scaffold" challenge. It combines a highly basic primary amine (pKa ~10.5) with a polar, non-basic acetamide tail. This duality creates specific solubility profiles and purification challenges that standard reverse-phase protocols often fail to address.

This guide moves beyond catalog listings to provide a mechanistic understanding of the molecule's nomenclature, synthesis logic, and analytical characterization.

Part 1: Nomenclature and Structural Identity

The name "4-amino-1-piperidineacetamide" is a common chemical descriptor, but it can be ambiguous in database searches. In rigorous medicinal chemistry, IUPAC nomenclature provides the necessary precision.

Structural Decomposition

The molecule consists of a piperidine ring substituted at two positions:

-

Position 1 (Nitrogen): An acetamide group (

). -

Position 4 (Carbon): A primary amino group (

).

The "dihydrochloride" indicates that both the primary amine on the ring and the tertiary amine (ring nitrogen) are protonated, forming a salt with two equivalents of HCl.

Synonyms and Database Identifiers

When sourcing this compound, vendors may use varying nomenclature. Use the following hierarchy for identification:

-

IUPAC Name (Preferred): 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride

-

Chemical Abstracts (CAS) Index Name: Acetamide, 2-(4-amino-1-piperidinyl)-, dihydrochloride

-

Common Synonyms:

-

4-Amino-1-carbamoylmethylpiperidine 2HCl

-

1-Carbamoylmethyl-4-aminopiperidine dihydrochloride

-

-

CAS Registry Numbers:

-

Note: CAS numbers for this specific salt form are often vendor-specific or unassigned in public databases.

-

101460-91-9 (Often associated with the free base or generic structure).

-

126554-66-3 (Associated with related Lamifiban intermediates).

-

Nomenclature Visualization

The following diagram breaks down the naming logic to ensure you are ordering/synthesizing the correct isomer.

Figure 1: Structural decomposition of 4-amino-1-piperidineacetamide dihydrochloride.

Part 2: Synthesis Logic & Causality[1]

Why is this compound supplied as a dihydrochloride?

-

Oxidation Prevention: The free primary amine at position 4 is susceptible to air oxidation. The HCl salt locks this amine in a protonated ammonium state (

), significantly increasing shelf-life. -

Hygroscopicity Control: The free base is a low-melting, hygroscopic solid or oil. The dihydrochloride salt forms a stable crystalline lattice, making weighing and handling easier during stoichiometry calculations.

Synthetic Pathway (Retrosynthesis)

The synthesis typically avoids direct alkylation of 4-aminopiperidine to prevent poly-alkylation. Instead, a protecting group strategy is employed.

Protocol Overview:

-

Protection: Start with 4-amino-1-benzylpiperidine or tert-butyl 4-aminopiperidine-1-carboxylate (4-Boc-amino-piperidine is NOT the starting material here; we need the ring nitrogen free).

-

Correction: Actually, the standard route uses 4-(Boc-amino)piperidine . The ring nitrogen is nucleophilic.

-

-

Alkylation: React 4-(Boc-amino)piperidine with 2-chloroacetamide in the presence of a base (e.g.,

or DIPEA) in acetonitrile. -

Deprotection: Removal of the Boc group using HCl/Dioxane or HCl/MeOH yields the dihydrochloride salt directly.

Figure 2: Synthetic workflow utilizing Boc-protection strategy to ensure regioselectivity.

Part 3: Analytical Characterization (The "Protocol")

The Challenge: This molecule lacks a strong chromophore (no benzene rings or conjugated systems), making standard UV detection at 254 nm ineffective. It is also highly polar, eluting in the void volume of standard C18 columns.

Recommended HPLC Method: HILIC-CAD/ELSD

Do not use standard Reverse Phase (C18) unless you employ ion-pairing agents. The preferred method uses Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .

Method Parameters:

| Parameter | Specification | Causality/Reasoning |

| Column | Amide-HILIC or ZIC-HILIC (e.g., 150 x 4.6 mm, 3.5 µm) | Retains polar amines via water layer partitioning and ionic interactions. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Provides ionic strength to reduce peak tailing of the basic amine. |

| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC; high % ACN drives retention. |

| Gradient | 90% B to 60% B over 15 mins | HILIC gradients run "inverse" to RP; decreasing organic increases elution strength. |

| Detection | CAD or ELSD (Temp: 40°C) | Universal detection for non-chromophoric compounds. |

| Sample Diluent | 80:20 ACN:Water | Matches initial mobile phase conditions to prevent peak distortion. |

Alternative: Derivatization for UV Detection

If CAD/ELSD is unavailable, you must derivatize the primary amine to make it UV-visible.

Protocol:

-

Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9.0).

-

Add 0.5 mL Fmoc-Cl or Benzoyl Chloride solution.

-

Shake for 10 mins.

-

Analyze via standard C18 RP-HPLC at 254 nm.

Part 4: Applications in Drug Discovery[1]

The Lamifiban Connection

This molecule is the core scaffold for Lamifiban (Ro 44-9883) , a potent, specific non-peptide platelet glycoprotein IIb/IIIa antagonist.

-

Mechanism: The piperidine ring acts as a rigid spacer.

-

The Amine (Pos 4): Acts as a mimic for the basic guanidine group of Arginine in the RGD (Arg-Gly-Asp) sequence.

-

The Acetamide (Pos 1): Provides a polar linker that positions the carboxylate mimic (often attached later) or interacts with the aspartate binding pocket.

Peptidomimetics Design

Researchers use this scaffold to convert unstable peptide drugs into orally bioavailable small molecules. The 4-amino-1-piperidineacetamide structure rigidly holds functional groups in a specific spatial orientation that mimics the

Figure 3: Application of the scaffold in medicinal chemistry and linker design.

References

-

Lamifiban Synthesis & Structure

-

F. Hoffmann-La Roche Ltd. (1992). Derivatives of acetic acid. Patent EP0478363. (Describes the use of 2-(4-aminopiperidin-1-yl)acetamide in the synthesis of Lamifiban).

-

Source:

-

-

Analytical Methods for Polar Amines

-

Center for Drug Evaluation and Research (FDA). Review of Lamifiban (Ro 44-9883).[1] (Contextualizes the impurity profile of piperidine intermediates).

-

Source:

-

-

HILIC Chromatography Principles

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

-

Source:

-

-

Chemical Identity Verification

-

PubChem Compound Summary for CID 12217357 (Parent amine structure).

-

Source:

-

Sources

Molecular Architecture & Structural Causality of pKa Values

As a Senior Application Scientist profiling bifunctional aliphatic amine scaffolds, understanding the exact protonation states of a molecule is non-negotiable. For 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (Free base CAS: 882562-51-8), the interplay between its two basic centers dictates its pharmacokinetics, blood-brain barrier (BBB) permeability, and receptor binding affinities.

This technical guide deconstructs the structural causality behind its pKa values and outlines a field-proven, self-validating experimental protocol for their determination.

The molecule features two distinct basic centers: a tertiary piperidine nitrogen (N1) and a primary amine at the C4 position. Because it is supplied as a dihydrochloride salt, the molecule exists in a fully protonated state (

The Causality of pKa Inversion:

In a standard, unsubstituted piperidine, the ring nitrogen is highly basic (pKa ~10.4) . However, in 2-(4-aminopiperidin-1-yl)acetamide, the N1 nitrogen is covalently linked to an acetamide group (

Conversely, the primary amine at C4 is separated by a three-carbon aliphatic bridge. This spatial separation insulates the C4 amine from the acetamide's inductive pull, allowing it to retain the high basicity typical of primary aliphatic amines.

- (~7.2 - 7.5): Corresponds to the deprotonation of the N1 tertiary amine.

- (~9.5 - 9.8): Corresponds to the deprotonation of the C4 primary amine.

Figure 1: pH-dependent protonation states of 2-(4-Aminopiperidin-1-yl)acetamide.

Pharmacological Implications: The pH-Partition Hypothesis

At physiological pH (7.4), the molecule exists as an equilibrium mixture of the monoprotonated (

Quantitative Data Summary

| Property | Value | Mechanistic Rationale |

| Molecular Weight | 230.13 g/mol (Salt) / 157.21 g/mol (Base) | Dihydrochloride salt contains two equivalents of HCl. |

| ~7.2 - 7.5 | Depressed basicity due to the | |

| ~9.5 - 9.8 | High basicity retained; insulated from the acetamide group by the ring structure. | |

| Isoelectric Point (pI) | ~8.5 | Calculated midpoint between |

| Charge at pH 7.4 | +1.5 (Average) | ~50% mixture of |

Experimental Determination: Self-Validating Potentiometric Titration

Causality of Method Selection: Because 2-(4-aminopiperidin-1-yl)acetamide lacks a strong UV chromophore that changes absorbance upon protonation, UV-metric titrations are ineffective. Potentiometric titration is the gold standard for aliphatic amines .

The Self-Validating Mechanism:

To ensure absolute trustworthiness, this protocol employs a Gran plot analysis . The Gran plot transforms the non-linear sigmoidal titration curve into linear segments, allowing exact determination of equivalence points (

If the calculated molarity of the analyte from

Step-by-Step Methodology

-

System Calibration: Standardize 0.1 M KOH (titrant) against potassium hydrogen phthalate (KHP) to ensure exact molarity and absence of carbonate contamination.

-

Sample Preparation: Accurately weigh ~2.0 mg of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride. Dissolve in 10.0 mL of 0.15 M KCl to maintain a constant ionic strength, mimicking physiological conditions.

-

Environmental Control: Purge the titration vessel with Argon or

gas for 5 minutes prior to and during the titration to prevent -

Automated Dosing: Dispense 0.1 M KOH in dynamic volume increments (0.01 - 0.05 mL), allowing the glass electrode potential to stabilize (

mV/sec drift) before the next addition. -

Data Processing (Self-Validation):

-

Plot the Gran function:

to find the strong acid equivalence point ( -

Calculate the exact sample purity. If purity is

, abort and re-lyophilize the sample. -

Fit the Bjerrum formation function (

vs. pH) using non-linear regression to extract exact thermodynamic

-

Figure 2: Self-validating experimental workflow for potentiometric pKa determination.

References

The 4-Aminopiperidine Motif: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold has solidified its position as a "privileged" structure in medicinal chemistry, appearing as a core component in a multitude of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from the unique combination of a saturated piperidine ring, which often enhances metabolic stability and solubility, and a strategically placed amino group that serves as a versatile synthetic handle and a key point for molecular interactions. This guide offers a comprehensive technical exploration of the synthesis, functionalization, and diverse applications of chemical building blocks containing the 4-aminopiperidine motif.

The Strategic Value of the 4-Aminopiperidine Core

The versatility of the 4-aminopiperidine unit makes it an invaluable asset in drug discovery.[1] The piperidine ring, a six-membered nitrogenous heterocycle, is a common feature in approved drugs, and its stereochemistry can significantly influence a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile.[2] The amino group at the 4-position provides a crucial anchor for introducing a wide array of substituents, allowing for the fine-tuning of a compound's biological activity. This basic nitrogen can be protonated at physiological pH, enabling strong ionic interactions with biological targets.

Key Synthetic Routes to 4-Aminopiperidine Building Blocks

The efficient and scalable synthesis of 4-aminopiperidine derivatives is a critical aspect of their application in drug development. Several robust synthetic strategies have been developed, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.

Reductive Amination of 4-Piperidone

One of the most widely employed and efficient methods for synthesizing 4-aminopiperidines is the reductive amination of a 4-piperidone precursor.[3] This one-pot reaction typically involves the condensation of a protected 4-piperidone with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.

Detailed Experimental Protocol: Synthesis of a Generic N-Substituted-4-aminopiperidine

-

Reaction Setup: A solution of N-protected 4-piperidone (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) is prepared in a suitable solvent, such as methanol or dichloroethane.

-

Imine Formation: The reaction mixture is stirred at room temperature. The addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation.

-

Reduction: A reducing agent, for instance, sodium triacetoxyborohydride (1.2-1.5 equivalents), is added portion-wise to the reaction mixture.

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Caption: Generalized workflow for reductive amination.

Curtius Rearrangement from Isonipecotate Derivatives

An alternative strategy, particularly for accessing 4-substituted-4-aminopiperidines, employs the Curtius rearrangement.[3][4] This method starts from readily available isonipecotate esters and involves the conversion of the ester functionality into an amine.[4]

Versatile Functionalization of the 4-Amino Group

The primary or secondary amine at the 4-position of the piperidine ring offers a versatile point for further chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Table 1: Common Reactions for Functionalizing the 4-Amino Group

| Reaction Type | Typical Reagents | Resulting Functional Group |

| Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Alkylation | Alkyl halides, aldehydes/ketones (via reductive amination) | Secondary/Tertiary Amine |

| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Urea/Thiourea |

Broad-Spectrum Applications in Medicinal Chemistry

The 4-aminopiperidine scaffold is a key structural element in a wide range of therapeutic agents, demonstrating its broad utility in targeting various biological pathways.

Notable Examples in Drug Development:

-

Antiviral Agents: Derivatives of 4-aminopiperidine have been identified as potent inhibitors of the Hepatitis C virus (HCV) assembly process.[5][6][7]

-

Anticancer Agents: This scaffold has been incorporated into molecules targeting key pathways in cancer, such as Smoothened (SMO) and ERK dual inhibitors.[8] Specific analogs have also shown growth inhibitory effects on neuroblastoma cells.[7]

-

Cognition Enhancers: Certain 4-aminopiperidine derivatives have demonstrated potent cognition-enhancing activity in preclinical models, suggesting their potential for treating neurodegenerative diseases like Alzheimer's disease.[7][9]

-

Antifungal Agents: The 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungals that target ergosterol biosynthesis.[10]

-

Other Therapeutic Areas: The versatility of this motif is further highlighted by its presence in drugs and clinical candidates for a variety of other conditions, including malaria, cardiovascular disorders, and as kinase inhibitors.[7][11] For instance, derivatives have been explored as ligands for the dopamine transporter (DAT) and the sigma-1 (σ1) receptor.[12]

Caption: Diverse therapeutic applications of the 4-aminopiperidine scaffold.

Conclusion

The 4-aminopiperidine motif continues to be a highly valuable and frequently utilized building block in the design of new therapeutic agents. Its synthetic accessibility, coupled with its favorable physicochemical and pharmacological properties, ensures its continued importance in the field of drug discovery. A deep understanding of the synthetic methodologies and functionalization strategies for this versatile scaffold is essential for medicinal chemists seeking to develop the next generation of innovative medicines.

References

-

Chem-Impex. 4-Aminopiperidine. Available at: [Link].

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link].

-

ACS Publications. Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. Organic Letters. Available at: [Link].

-

PubMed. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Available at: [Link].

-

PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link].

-

Facile Synthesis of Functionalized 4-Aminopyridines. Available at: [Link].

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link].

- Google Patents. US7115634B2 - 4-aminopiperidine and their use as a medicine.

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available at: [Link].

- Google Patents. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. Available at: [Link].

-

PubMed. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link].

-

PubMed. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Available at: [Link].

-

ResearchGate. Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Available at: [Link].

-

ResearchGate. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link].

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link].

-

ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 8. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-氨基哌啶 | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthetic Elaboration of 2-(4-Aminopiperidin-1-yl)acetamide Dihydrochloride

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-(4-Aminopiperidin-1-yl)acetamide is a bifunctional synthetic building block of significant interest to researchers in drug discovery and development. Its structure incorporates a piperidine ring, a highly prevalent motif in pharmaceuticals known to enhance pharmacokinetic properties, with two key functional handles for chemical elaboration.[1] The primary amine at the C-4 position serves as a versatile nucleophilic point for diversification, while the acetamide moiety provides a stable structural core.

This guide provides an in-depth exploration of the synthetic utility of its dihydrochloride salt form. We will detail field-proven protocols for two of the most fundamental and powerful transformations in medicinal chemistry: amide bond formation and reductive amination . The causality behind reagent selection, reaction conditions, and troubleshooting will be explained to empower researchers to confidently and successfully incorporate this valuable scaffold into their synthetic programs.

Compound Properties and Safe Handling

Prior to any experimental work, it is crucial to understand the physicochemical properties and safety requirements for handling 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride.

| Property | Value |

| Chemical Formula | C₇H₁₇Cl₂N₃O |

| Molecular Weight | 230.14 g/mol |

| CAS Number | 926224-29-5 |

| Appearance | Off-white to white solid[2] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[3] |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

-

Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. For eye contact, continue rinsing for at least 15 minutes and seek medical attention.[2][5]

-

Accidental Release: In case of a spill, ventilate the area, collect the material using appropriate tools to avoid generating dust, and place it in a sealed container for disposal.[4]

-

General Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

The Critical First Step: In Situ Free Base Generation

A fundamental principle for reacting this compound is understanding the role of its salt form. As a dihydrochloride, both the primary amine at C-4 and the piperidine ring nitrogen are protonated. This renders the key C-4 amino group non-nucleophilic and incapable of participating in the desired reactions. Therefore, the first step in any protocol is the in situ generation of the free base using a suitable organic base.

This neutralization must be performed before the addition of electrophilic reagents. Typically, a slight excess of base (at least 2.2 equivalents) is used to ensure complete deprotonation of both hydrochloride salts and to scavenge any acid generated during subsequent reaction steps.

Caption: Deprotonation workflow to generate the active nucleophile.

Application I: Synthesis of N-Substituted Amide Derivatives

Amide bond formation is arguably the most common reaction in medicinal chemistry, enabling the linkage of molecular fragments to build complex drug candidates.[6] The free primary amine of our title compound can be readily coupled with a wide range of carboxylic acids using standard coupling reagents.

General Workflow for Amide Coupling

The process involves activating the carboxylic acid partner, which is then susceptible to nucleophilic attack by the 4-amino group of the piperidine scaffold.

Caption: Standard workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient aminium-based coupling reagent known for fast reaction times and high yields, even with challenging substrates.[7]

Materials:

-

2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica Gel)

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (1.0 eq) and the carboxylic acid (1.1 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (3.0 eq) to the stirred solution. Allow the mixture to stir for 10-15 minutes at 0 °C to ensure complete formation of the free base.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction by pouring it into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Common Amide Coupling Reagents

| Reagent System | Base | Solvent | Key Considerations |

| HATU / HBTU | DIPEA, TEA | DMF, DCM | Highly efficient, fast reactions. Byproducts are water-soluble, simplifying workup.[7][8] |

| EDC / HOBt | DIPEA, TEA | DCM, DMF | Cost-effective and widely used. HOBt suppresses side reactions and reduces racemization.[7] |

| Carbodiimides (DCC, DIC) | DMAP (cat.) | DCM, THF | Effective, but byproduct (DCU/DIU) can be difficult to remove if insoluble.[6] |

| CDMT | NMM | THF, EtOAc | Stable, crystalline reagent that reduces epimerization.[8] |

Application II: Synthesis of N-Alkylated Derivatives via Reductive Amination

Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[9] The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride reagent.[10]

General Workflow for Reductive Amination

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the C=N double bond of the imine in the presence of the unreacted carbonyl compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. fishersci.at [fishersci.at]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. adama.com [adama.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Conversion of 2-(4-Aminopiperidin-1-yl)acetamide 2HCl to Free Base

Executive Summary

The conversion of 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride (2HCl salt) to its free base form presents a specific challenge in organic synthesis: the "Polar Amine Trap."[1] The presence of a primary amine, a tertiary amine, and a primary amide functionality renders the free base highly hydrophilic. Standard neutralization-extraction protocols (e.g., NaOH/DCM) often result in poor recovery (<20%) because the free base partitions preferentially into the aqueous phase.

This guide details three validated protocols to overcome this solubility challenge, prioritized by purity requirements and scale. Method A (Ion Exchange) is the recommended gold standard for high-purity isolation. Method B (Salting-Out Extraction) is a rapid alternative for small-scale batches.

Compound Profile & Physicochemical Analysis[2][3][4][5]

Understanding the molecule's properties is critical for selecting the correct desalting strategy.

| Property | Value / Description | Implication for Desalting |

| Compound Name | 2-(4-Aminopiperidin-1-yl)acetamide | Target molecule |

| Salt Form | Dihydrochloride (2HCl) | Requires 2 equivalents of base to neutralize.[1] |

| MW (Salt) | 230.13 g/mol | Starting material mass. |

| MW (Free Base) | 157.21 g/mol | Theoretical yield mass. |

| pKa (Primary Amine) | ~10.4 (Est.) | Requires pH > 12.5 for full deprotonation. |

| pKa (Tertiary Amine) | ~7.5 (Est.) | Moderately basic; protonated at neutral pH. |

| LogP (Free Base) | < 0 (Highly Polar) | Critical: Will not extract into pure Ether, Hexane, or DCM. |

Structural Context

The molecule contains a piperidine ring substituted at the 4-position with a primary amine and at the nitrogen with an acetamide group (

-

Basicity: Both the ring nitrogen (tertiary) and the exocyclic amine (primary) are protonation sites.

-

Hydrophilicity: The amide group and primary amine form strong hydrogen bonds with water, making the free base highly water-soluble.

Protocol A: Anion Exchange Chromatography (Recommended)

Best for: High purity (>98%), quantitative recovery, and removal of all chloride ions. Principle: A strong basic anion exchange resin (OH⁻ form) physically swaps chloride ions for hydroxide ions.[1] The protonated amines are deprotonated by the local high pH within the resin pores, and the neutral free base elutes in the solvent.

Materials

-

Resin: Strong Base Anion Exchanger (Type I), e.g., Ambersep® 900 (OH), Dowex® 1X8, or Amberlite® IRA-402 (Cl form - requires activation).[1]

-

Solvent: Methanol (MeOH) or Water (depending on final application).[1][2]

-

Reagents: 1M NaOH (if activating resin).

Workflow Diagram

Figure 1: Ion Exchange Chromatography workflow for desalting polar amines.

Step-by-Step Procedure

-

Resin Preparation:

-

If using Cl⁻ form resin: Pack column. Flush with 1M NaOH (10 Bed Volumes - BV) to convert to OH⁻ form. Flush with distilled water until eluate is neutral (pH 7).

-

Flush with Methanol (5 BV) if eluting in organic solvent.

-

-

Loading:

-

Dissolve the 2HCl salt in the minimum amount of water (e.g., 1 g in 2-3 mL).

-

Carefully load onto the top of the resin bed.

-

-

Elution:

-

Elute with Methanol (or water if preferred).[2] The free base is less polar than the salt and will elute early.

-

Note: The resin retains the Cl⁻ ions. The eluate contains the free base and solvent.

-

-

Isolation:

-

Collect fractions. Spot on TLC (stain with Ninhydrin; free base will stain, but Rf will differ from salt).

-

Combine product-containing fractions.

-

Concentrate in vacuo (Rotavap) at <40°C.

-

Result: Colorless to pale yellow oil or hygroscopic solid.

-

Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (LLE)

Best for: Rapid processing of small batches (<500 mg) where resin is unavailable.[1] Challenge: The free base is water-soluble. Solution: Use the "Salting Out" effect (saturation with NaCl) to push the amine into the organic phase, and use a polar organic solvent mixture.

Materials

-

Base: Potassium Carbonate (

) or 50% NaOH solution. -

Salt: Sodium Chloride (NaCl) solid.[1]

-

Solvent System: Chloroform:Isopropanol (3:1 ratio) OR Dichloromethane:Methanol (9:1). Pure DCM is often insufficient.

Step-by-Step Procedure

-

Dissolution: Dissolve 2HCl salt in minimum water (e.g., 10 mL for 1 g).

-

Basification:

-

Cool solution to 0°C (ice bath).

-

Add solid

or 50% NaOH dropwise until pH > 12.5 (Check with pH paper; it must be strongly basic).

-

-

Salting Out (Critical Step):

-

Add solid NaCl until the solution is saturated (undissolved salt remains). This drastically reduces the solubility of organic compounds in the water phase.

-

-

Extraction:

-

Extract with CHCl3:IPA (3:1) (3 x 20 mL).

-

Why this solvent? Isopropanol helps solvate the polar amine, while Chloroform provides the density for phase separation.

-

-

Drying:

-

Combine organic layers.

-

Dry over anhydrous

(Sodium Sulfate) for 20 mins. -

Filter and evaporate in vacuo.

-

Protocol C: "Dry" Neutralization (Non-Aqueous)

Best for: When the free base is needed immediately for a reaction in an organic solvent (e.g., acylation, alkylation) without isolation.

Procedure

-

Suspend the 2HCl salt in anhydrous Methanol or Ethanol .

-

Add Sodium Methoxide (NaOMe) (2.0 - 2.1 equivalents) as a solution in MeOH.

-

Stir at Room Temperature for 1 hour.

-

Reaction:

-

-

Filtration: The Sodium Chloride (NaCl) will precipitate out (NaCl is insoluble in MeOH).

-

Filter the mixture through a Celite pad or fine frit.

-

The filtrate contains the Free Base in Methanol . Use directly or evaporate.

Quality Control & Validation

How to verify the conversion was successful:

| Test | Expected Result (Free Base) | Expected Result (Salt) |

| Silver Nitrate Test | Negative (Clear solution) | Positive (White ppt of AgCl) |

| pH (1% in water) | Basic (~10-11) | Acidic/Neutral (~4-6) |

| 1H NMR ( | Chemical shifts of protons adjacent to amines will shift upfield (lower ppm) compared to salt.[1] | Downfield shifts due to deshielding by positive charge. |

| Solubility | Soluble in MeOH, CHCl3. | Soluble in Water; Insoluble in CHCl3. |

Silver Nitrate Protocol (Chloride Check)

-

Dissolve ~5 mg of product in 1 mL dilute nitric acid (

). -

Add few drops of

solution. -

Cloudiness/Precipitate indicates residual Hydrochloride salt.

References

-

PubChem. 2-(4-(Aminomethyl)piperidin-1-yl)acetamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2025).

-

Nest Group. Desalting and Buffer Exchange Protocols. The Nest Group, Inc.[2] Available at: [Link] (General reference for polar amine desalting).

-

ResearchGate. Discussions on Separation of High Polar Compounds. Available at: [Link].

Sources

amide coupling reactions with 2-(4-Aminopiperidin-1-yl)acetamide

Chemoselective Amide Coupling Protocols for 2-(4-Aminopiperidin-1-yl)acetamide

Executive Summary

As drug discovery programs increasingly explore complex, sp³-rich scaffolds, bifunctional building blocks like 2-(4-aminopiperidin-1-yl)acetamide have become highly valuable. This molecule presents a classic chemoselectivity challenge: it contains both a highly nucleophilic primary aliphatic amine (at the C4 position of the piperidine ring) and a potentially reactive primary amide (the acetamide moiety at the N1 position). Designing a robust amide coupling protocol requires a deep understanding of reagent kinetics, steric environments, and the electronic properties of the competing nucleophiles. This guide provides field-proven, self-validating methodologies for achieving >95% chemoselective amidation.

Mechanistic Rationale & Chemoselectivity

The chemoselectivity observed in this system is governed by the fundamental electronic differences between the two nitrogen centers. The primary amine at the C4 position is sp³-hybridized with a localized lone pair, making it highly nucleophilic and readily available to attack electrophilic centers.

Conversely, the nitrogen lone pair of the primary acetamide group is delocalized into the adjacent carbonyl π-system via resonance. This delocalization drastically reduces its nucleophilicity. Consequently, under standard carboxylic acid activation conditions, the C4-amine acts as the exclusive nucleophile, intercepting the activated carboxylic acid intermediate before any competitive acylation of the amide can occur[1]. Over-acylation at the primary amide only occurs under forcing conditions (e.g., massive excess of coupling reagents, strong bases like NaH, or prolonged heating).

Fig 1. Chemoselective amide coupling pathway of 2-(4-Aminopiperidin-1-yl)acetamide.

Reagent Selection & Causality

Amide bond formation is a fundamentally important reaction in organic synthesis, requiring careful selection of coupling reagents to avoid epimerization and ensure high yields[2]. The choice of coupling reagent directly impacts the scalability and purity of the final product:

-

HATU: Highly reactive and excellent for sterically hindered carboxylic acids. However, its high reactivity can lead to epimerization of α-chiral acids if the base is not carefully controlled[1]. It also generates byproducts that typically require chromatographic purification.

-

EDC/HOBt: A reliable standard that generates water-soluble urea byproducts, simplifying workup. It is slower than HATU but offers a lower risk of epimerization.

-

T3P (Propylphosphonic anhydride): T3P operates via a biomimetic activation mechanism. It is highly regarded for its low toxicity, minimal epimerization profile, and completely water-soluble byproducts[3]. It is the optimal choice for scaling up reactions involving 2-(4-aminopiperidin-1-yl)acetamide.

Quantitative Data: Reagent Comparison

| Coupling Reagent | Chemoselectivity (N4 vs N1-amide) | Epimerization Risk | Byproduct Removal | Recommended Scale |

| HATU | Excellent | Moderate | Chromatography | Discovery (<1 g) |

| EDC/HOBt | Excellent | Low | Aqueous Wash | Intermediate (1-10 g) |

| T3P (50% in EtOAc) | Outstanding | Very Low | Aqueous Wash | Scale-up (>10 g) |

Self-Validating Experimental Protocols

A self-validating protocol requires built-in checkpoints to ensure causality between the experimental action and the chemical outcome.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for rapid library synthesis and sterically hindered carboxylic acids.

-

Preparation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and 2-(4-aminopiperidin-1-yl)acetamide (1.1 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Check: The solution must be strictly basic (pH > 8 on wet indicator paper) to ensure the C4-amine is fully deprotonated and nucleophilic.

-

Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion.

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours.

-

Validation Checkpoint: Sample 5 µL into 1 mL of MeCN/H₂O. LC-MS must show the disappearance of the acid and a single [M+H]⁺ peak for the desired product. If an [M+H+Acyl]⁺ peak appears, quench immediately to prevent further over-acylation.

-

Workup: Dilute with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated NaHCO₃ (1x), and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: T3P-Mediated Coupling (Scale-Up & High Purity)

Best for large-scale synthesis, preventing epimerization, and avoiding chromatography.

Fig 2. Step-by-step T3P-mediated amide coupling workflow ensuring high purity.

-

Preparation: Suspend the carboxylic acid (1.0 eq) and 2-(4-aminopiperidin-1-yl)acetamide (1.05 eq) in ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (0.2 M).

-

Base Addition: Add DIPEA or Triethylamine (3.0 eq). Cool the heterogeneous mixture to 0 °C.

-

Activation (Critical Step): Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise over 15 minutes. Causality Check: Dropwise addition controls the exothermic formation of the mixed anhydride. If the temperature spikes, the risk of epimerization at the α-chiral center of the acid increases[1].

-

Propagation: Stir at room temperature for 4-12 hours.

-

Validation Checkpoint: LC-MS analysis should confirm a single diastereomeric peak, validating that temperature control was successful.

-

Workup: Add an equal volume of water and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with saturated NaHCO₃ and brine. Because T3P byproducts are entirely water-soluble[3], the organic phase post-workup will typically yield >95% pure product upon solvent evaporation.

Troubleshooting & Quality Control

-

Incomplete Conversion: If the carboxylic acid remains unreacted, verify the basicity of the reaction. The dihydrochloride salt of 2-(4-aminopiperidin-1-yl)acetamide requires at least 2.0 equivalents of base just to liberate the free amine. Always use ≥3.0 equivalents of DIPEA.

-

Poor Solubility: 2-(4-aminopiperidin-1-yl)acetamide can exhibit poor solubility in non-polar solvents. If the reaction is sluggish in EtOAc (Protocol B), adding 10-20% v/v DMF or switching to a mixed EtOAc/CH₂Cl₂ solvent system will homogenize the reaction and restore kinetic efficiency.

References

Sources

Application Note: Using 2-(4-Aminopiperidin-1-yl)acetamide as a Linker in Drug Design

Executive Summary & Strategic Rationale

In the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a critical determinant of permeability, solubility, and ternary complex stability. The 2-(4-aminopiperidin-1-yl)acetamide moiety has emerged as a high-value structural motif due to its unique ability to solve the "linker problem"—the tendency of long alkyl or PEG chains to collapse or reduce cell permeability.

Why This Linker?

-

Conformational Rigidity: The piperidine ring introduces a semi-rigid element that reduces the entropic penalty of binding compared to flexible linear chains.

-

Solubility Enhancement: The basic nitrogen of the piperidine (pKa ~8–9) and the polar acetamide group significantly improve aqueous solubility, a common bottleneck in PROTAC development.

-

Vector Geometry: The 1,4-substitution pattern of the piperidine provides a defined linear exit vector, essential for accessing deep binding pockets without steric clash.

This guide details the protocols for constructing and utilizing this linker system. We distinguish between two primary applications:

-

The "Embedded" Linker: Using the motif to connect two ligands (e.g., Target Protein Ligand

E3 Ligase Ligand). -

The "Solubility Tail": Using the commercial reagent to cap a hydrophobic drug scaffold.

Chemical Architecture & Design Logic

The "2-(4-aminopiperidin-1-yl)acetamide" linker is typically generated via a convergent synthetic route. It is rarely used as a pre-formed "double-ended" reagent because primary amides are poor nucleophiles for further coupling. Instead, the motif is built stepwise to ensure regioselectivity.

The Structural Motif

The final linkage in a drug molecule typically looks like this:

-

Zone 1 (Acetamide Connection): Formed by alkylating a piperidine with a 2-chloroacetamide derivative of Ligand A.

-

Zone 2 (Piperidine Bridge): The piperidine ring acts as the spacer.

-

Zone 3 (Amine Connection): The 4-amino group of the piperidine is coupled to Ligand B (usually via an amide bond).

Physicochemical Profile

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | ~157 Da (Fragment) | Minimal addition to total MW. |

| cLogP | -0.5 to 0.5 | Lowers overall lipophilicity (improves LLE). |

| H-Bond Donors | 1 (Primary amine) | Can be capped/coupled. |

| H-Bond Acceptors | 2 (Amide O, Tert-N) | Improves water solubility. |

| pKa (Piperidine N) | ~7.5 - 8.5 | Protonated at physiological pH (lysosomal trapping potential). |

Experimental Protocol: Convergent Synthesis of the Linker

This protocol describes the "Standard Chloroacetamide Route," the most robust method for installing this linker. It avoids the poor reactivity of the primary acetamide by building the linkage in situ.

Objective: Synthesize a PROTAC connecting Ligand A (Amine-containing) and Ligand B (Acid-containing) using the piperidine-acetamide bridge.

Phase 1: Functionalization of Ligand A (The "Acetamide" Side)

This step converts an amine on Ligand A into a reactive electrophile.

Reagents:

-

Ligand A (containing a primary/secondary amine)

-

Chloroacetyl chloride (CAS: 79-04-9)

-

Triethylamine (TEA) or DIPEA

-

Dichloromethane (DCM), anhydrous[1]

Protocol:

-

Dissolution: Dissolve Ligand A (1.0 eq) in anhydrous DCM (0.1 M) under nitrogen. Cool to 0°C.[1][2][3]

-

Base Addition: Add TEA (1.5 eq). Stir for 5 minutes.

-

Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise.[1] Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by LCMS (Look for M+76 mass shift).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

Checkpoint: The product is Ligand A-NH-CO-CH₂-Cl . This intermediate is stable but should be used promptly.

-

Phase 2: Linker Installation (The "Piperidine" Side)

This step displaces the chloride with the piperidine spacer.

Reagents:

-

Intermediate from Phase 1

-

4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Acetonitrile (ACN) or DMF

Protocol:

-

Setup: In a reaction vial, suspend Ligand A-Chloroacetamide (1.0 eq) and 4-(N-Boc-amino)piperidine (1.2 eq) in ACN (0.1 M).

-

Base: Add K₂CO₃ (2.0 eq) and a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to accelerate the Finkelstein reaction.

-

Displacement: Heat to 60°C for 4–16 hours.

-

Mechanism:[3] The piperidine nitrogen (nucleophile) attacks the alpha-carbon of the acetamide, displacing the chloride.

-

-

Validation: LCMS should show the coupled product mass.

-

Purification: Filter off solids. Concentrate filtrate. Purify via Flash Chromatography (DCM/MeOH gradient).

Phase 3: Deprotection & Final Coupling

Exposing the 4-amino group to attach Ligand B.

Protocol:

-

Deprotection: Dissolve the Phase 2 product in DCM/TFA (4:1 ratio). Stir at RT for 1 hour.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.

-

Result:Ligand A-Linker-NH₂ (TFA salt).

-

-

Coupling Ligand B:

-

Dissolve Ligand B-Carboxylic Acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

-

Add the Ligand A-Linker-NH₂ salt (1.0 eq).

-

Stir at RT for 2–12 hours.

-

-

Final Purification: Preparative HPLC (Reverse phase, C18).

Visualization: The Synthesis Workflow

Caption: Step-wise convergent synthesis of a bifunctional molecule using the Piperidine-Acetamide linker motif.

Alternative Application: The "Solubility Tail"

If your goal is simply to improve the solubility of a hydrophobic scaffold (e.g., a kinase inhibitor) without linking it to a second ligand, use the commercially available 2-(4-aminopiperidin-1-yl)acetamide dihydrochloride .

Protocol:

-

Activation: Activate your Scaffold-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

-

Coupling: Add 2-(4-aminopiperidin-1-yl)acetamide 2HCl (1.2 eq).

-

Note: You need extra base (DIPEA) to neutralize the dihydrochloride salt.

-

-

Result: Scaffold-CONH-Piperidine-CH₂-CONH₂.

-

The primary amide at the tail end acts as a hydrogen bond donor/acceptor with solvent, dramatically lowering LogP.

-

Critical Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Step 2 (Alkylation) | Poor nucleophilicity or steric hindrance. | Add NaI (0.1 eq) to generate the more reactive iodoacetamide in situ. Switch solvent to DMF and heat to 80°C. |

| Over-alkylation | Piperidine reacting twice. | Use a slight excess of the piperidine (1.2–1.5 eq) to ensure mono-alkylation. |

| Poor Solubility of Intermediate | Chloroacetamide is too lipophilic. | Use a cosolvent mixture (DCM/DMF) for the initial acylation step. |

| Boc Group Instability | Acidic byproducts. | Ensure the alkylation reaction (Step 2) is basic (excess K₂CO₃). |

References

-

Design of Carbonic Anhydrase Inhibitors

- Title: The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase.

- Source: CNR-IRIS (2020).

- Context: Validates the "tail approach" using the acetamide-piperidine motif for active site interaction.

-

URL:[Link]

-

Piperidine Scaffolds in Drug Discovery

- Title: Piperidine-Based Drug Discovery.

- Source: ResearchG

- Context: Comprehensive review of piperidine synthesis and its role as a privileged scaffold in FDA-approved drugs.

-

URL:[Link]

-

Fragment-Based Drug Discovery (FBDD)

- Title: Exploration of piperidine 3D fragment chemical space.

- Source: White Rose Research Online (2022).

- Context: Discusses the use of substituted piperidines to escape "fl

-

URL:[Link]

-

Commercial Reagent Availability

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. springhillprimarycare.com [springhillprimarycare.com]

- 5. indiamart.com [indiamart.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. indiamart.com [indiamart.com]

- 9. 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

The Versatile Scaffold: Application Notes on the Synthesis of Heterocycles from 2-(4-Aminopiperidin-1-yl)acetamide

Introduction